molecular formula C24H50O B1582836 Dodecyl ether CAS No. 4542-57-8

Dodecyl ether

Cat. No. B1582836
CAS RN: 4542-57-8
M. Wt: 354.7 g/mol
InChI Key: CMCBDXRRFKYBDG-UHFFFAOYSA-N
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Patent
US04220602

Procedure details

185 g of glycerol epichlorhydrin are reacted with one mole, i.e., 186 g of dodecanol at 75°-80° C. in the presence of 1.5 ml of an acetic acid complex containing 36% BF3. Dodecyl ether of polyepichlorohydrin having the following formula is obtained:
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][Cl:5].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].B(F)(F)F>>[CH2:6]([O:18][CH2:1][CH2:2][CH2:4][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[CH2:4]([Cl:5])/[CH:2]=[CH:1]\[OH:3]

Inputs

Step One
Name
Quantity
185 g
Type
reactant
Smiles
C1C(O1)CCl
Name
Quantity
186 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)OCCCCCCCCCCCC
Name
Type
product
Smiles
C(/C=C\O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.